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Compound of Interest

Compound Name: 2-Ethyl-2-methyl-chroman-4-one

Cat. No.: B1338401

Disclaimer: Publicly available, experimentally verified spectroscopic data for 2-Ethyl-2-methyl-
chroman-4-one is limited. The data presented in this guide is a predictive analysis based on
established spectroscopic principles and data from closely related analogues, primarily other
2,2-disubstituted chroman-4-ones. This guide is intended for researchers, scientists, and
professionals in drug development to provide a foundational understanding of the expected
spectroscopic characteristics of this compound.

Introduction

2-Ethyl-2-methyl-chroman-4-one belongs to the chromanone family, a class of heterocyclic
compounds that are prevalent in various natural products and serve as important scaffolds in
medicinal chemistry. A thorough understanding of their spectroscopic properties is crucial for
their synthesis, characterization, and application in drug discovery and development. This
technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Ethyl-2-methyl-chroman-4-one.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Ethyl-2-methyl-
chroman-4-one. These predictions are derived from the analysis of structurally similar
compounds.

'H NMR Spectroscopy
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The predicted *H NMR spectrum of 2-Ethyl-2-methyl-chroman-4-one in a standard solvent
like CDCIs would exhibit distinct signals for the aromatic protons, the methylene protons of the
heterocyclic ring, and the protons of the ethyl and methyl substituents at the C2 position.

Table 1: Predicted *H NMR Data for 2-Ethyl-2-methyl-chroman-4-one

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~7.90 dd 1H H-5

~7.50 ddd 1H H-7

~7.05 d 1H H-8

~7.00 dd 1H H-6

~2.75 S 2H H-3

~1.80 q 2H -CHz- (ethyl)
~1.45 s 3H -CHs (at C2)
~0.95 t 3H -CHs (ethyl)

Note: Predicted chemical shifts are approximate. dd = doublet of doublets, ddd = doublet of
doublet of doublets, d = doublet, s = singlet, g = quartet, t = triplet.

3C NMR Spectroscopy

The 3C NMR spectrum is expected to show 12 distinct signals corresponding to the 12 carbon
atoms in the molecule. The chemical shifts are influenced by the electronic environment of
each carbon atom.

Table 2: Predicted 13C NMR Data for 2-Ethyl-2-methyl-chroman-4-one
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Chemical Shift (6, ppm)

Carbon Assignment

~192 C-4 (C=0)
~162 C-8a

~136 C-7

~127 C-5

~121.5 C-4a

~121 C-6

~118 C-8

~78 C-2

~48 C-3

~32 -CHz- (ethyl)
~25 -CHs (at C2)
~8 -CHs (ethyl)

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the

carbonyl group and other functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 2-Ethyl-2-methyl-chroman-4-one
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Wavenumber (cm~?) Intensity Assignment

~1685 Strong C=0 stretching (ketone)
~3100-3000 Medium Aromatic C-H stretching

~2970-2850 Medium Aliphatic C-H stretching

~1600, ~1470 Medium-Strong Aromatic C=C stretching

Aryl-O-Alkyl ether C-O

~1250 Strong )
stretching

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion

peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 2-Ethyl-2-methyl-chroman-4-one

m/z Interpretation

190 [M]* (Molecular lon)

161 [M - C2Hs]* (Loss of ethyl group)

121 Retro-Diels-Alder fragmentation product
92 Further fragmentation product

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for a compound
like 2-Ethyl-2-methyl-chroman-4-one.

NMR Spectroscopy (*H and *3C)

e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of
a deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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e 'H NMR Acquisition:
o Tune and shim the instrument to achieve optimal magnetic field homogeneity.
o Acquire the spectrum using a standard pulse sequence.
o Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
o Use an appropriate number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Switch the probe to the 13C nucleus frequency.
o Acquire a proton-decoupled spectrum to obtain singlets for each carbon.
o Set the spectral width to encompass all expected carbon resonances (e.g., 0-220 ppm).
o Alarger number of scans will be necessary due to the low natural abundance of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak or an internal
standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation:

o Thin Film (for oils/low melting solids): Place a small drop of the neat sample between two
KBr or NaCl plates.

o KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press
the mixture into a transparent pellet using a hydraulic press.

e Instrumentation: Use a standard FT-IR spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or a blank KBr pellet).
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o Place the prepared sample in the spectrometer's sample holder.
o Acquire the sample spectrum over the mid-IR range (e.g., 4000-400 cm™1).

o Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Electron lonization Mass Spectrometry (EI-MS)

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.qg.,
methanol or dichloromethane).

Instrumentation: Utilize a mass spectrometer equipped with an electron ionization source,
often coupled with a gas chromatograph (GC-MS) for sample introduction and purification.

Data Acquisition:

[e]

Introduce the sample into the ion source (via direct infusion or GC).

o

The sample is vaporized and then bombarded with a beam of high-energy electrons
(typically 70 eV).

o

The resulting ions are accelerated and separated by the mass analyzer based on their
mass-to-charge (m/z) ratio.

The detector records the abundance of each ion.

o

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural
information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthetic organic compound like 2-Ethyl-2-methyl-chroman-4-one.
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Workflow for Spectroscopic Characterization
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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of
an organic compound.

« To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethyl-2-methyl-chroman-4-
one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1338401#2-ethyl-2-methyl-chroman-4-one-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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